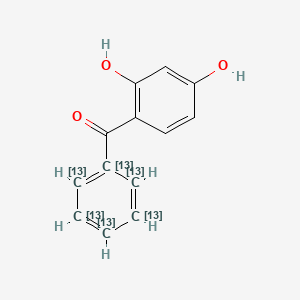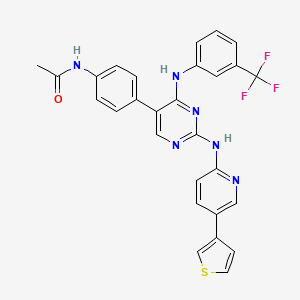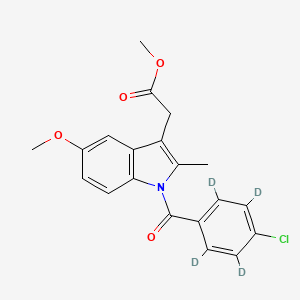
Diallylacetic Acid Methyl-d3 Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diallylacetic acid methyl ester-d3 is a deuterium-labeled analogue of diallylacetic acid methyl ester. This compound is often used in scientific research as a stable isotope-labeled standard. The presence of deuterium atoms makes it particularly useful in mass spectrometry and other analytical techniques to trace and quantify the compound in various chemical and biological systems.
準備方法
Synthetic Routes and Reaction Conditions
Diallylacetic acid methyl ester-d3 can be synthesized through the esterification of diallylacetic acid with methanol-d4 in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion to the ester form. The reaction can be represented as follows:
Diallylacetic acid+Methanol-d4H2SO4Diallylacetic acid methyl ester-d3+Water
Industrial Production Methods
In an industrial setting, the production of diallylacetic acid methyl ester-d3 involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
Diallylacetic acid methyl ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
157.22 g/mol |
IUPAC名 |
trideuteriomethyl 2-prop-2-enylpent-4-enoate |
InChI |
InChI=1S/C9H14O2/c1-4-6-8(7-5-2)9(10)11-3/h4-5,8H,1-2,6-7H2,3H3/i3D3 |
InChIキー |
DSNQQNHWMYXXSD-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)C(CC=C)CC=C |
正規SMILES |
COC(=O)C(CC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



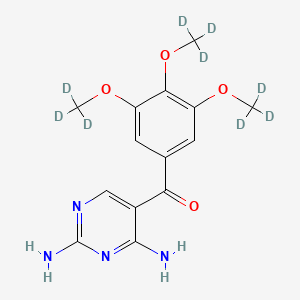
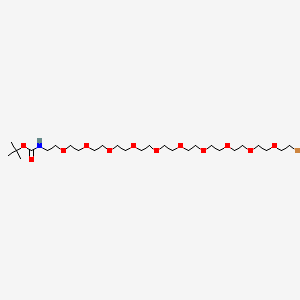
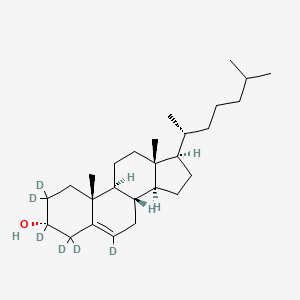
![(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B15143303.png)
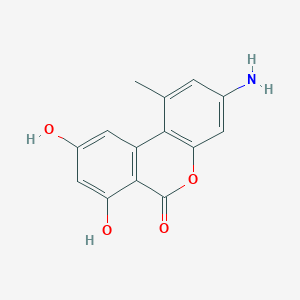
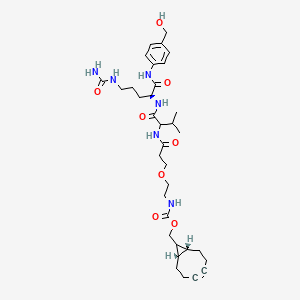

![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B15143326.png)
